![molecular formula C17H22N2O2 B2625744 N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2201047-86-9](/img/structure/B2625744.png)
N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
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Overview
Description
The compound is a derivative of dihydroisoquinoline, which is a type of organic compound known as a heterocyclic aromatic. Dihydroisoquinolines are often used as building blocks in the synthesis of more complex molecules .
Molecular Structure Analysis
Dihydroisoquinolines have a bicyclic structure with one aromatic ring and one saturated ring. The nitrogen atom is part of the saturated ring . The specific compound you mentioned also has a prop-2-enamide group attached to the nitrogen atom, which would add a double bond and a carbonyl group to the structure.Chemical Reactions Analysis
Dihydroisoquinolines can undergo a variety of chemical reactions. For example, they can be oxidized to form isoquinoline derivatives . The specific reactivity of your compound would depend on the exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Dihydroisoquinolines are generally stable compounds that are soluble in organic solvents . The presence of the prop-2-enamide group in your compound would likely increase its polarity and could affect its solubility and stability.properties
IUPAC Name |
N-[3-(1,1-dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-15(20)18-11-9-16(21)19-12-10-13-7-5-6-8-14(13)17(19,2)3/h4-8H,1,9-12H2,2-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOYVUJOYTWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1C(=O)CCNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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